Cas no 80518-57-6 (1-(4-Ethoxycarbonylphenyl)piperazine)

1-(4-Ethoxycarbonylphenyl)piperazine structure
80518-57-6 structure
Product Name:1-(4-Ethoxycarbonylphenyl)piperazine
Numero CAS:80518-57-6
MF:C13H18N2O2
MW:234.294223308563
MDL:MFCD04973340
CID:60226
PubChem ID:354335249
Update Time:2025-05-21

1-(4-Ethoxycarbonylphenyl)piperazine Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 4-(piperazin-1-yl)benzoate
    • ETHYL 4-(1-PIPERAZINO)BENZOATE
    • ETHYL 4-(PIPERAZIN-1YL)BENZOATE
    • 4-(PIPERAZIN-1-YL)-BENZOIC ACID ETHYL ESTER
    • 4-(PIPERAZINE-1-YL)-BENZOIC ACID ETHYL ESTER
    • 1-(4-Carbethoxyphenyl)-piperazin
    • Ethyl 4-(1-piperazinyl)benzoate
    • 1-(4-Ethoxycarbonylphenyl)piperazine
    • Benzoic acid, 4-(1-piperazinyl)-, ethyl ester
    • ethyl 4-piperazin-1-ylbenzoate
    • 4-(1-Piperazinyl)benzoic Acid Ethyl Ester
    • 4-(Piperazin-1-yl)benzoic acid ethyl ester
    • Ethyl 4-piperazinobenzoate
    • N-(4-Ethoxycarbonylphenyl)piperazine
    • 4-(1-piperazinyl)- benzoic acid, ethyl ester
    • EN300-7385847
    • E1260
    • OQEHTFFLOHTFSB-UHFFFAOYSA-N
    • STR06887
    • DTXSID00375604
    • ethyl 4-piperazinylbenzoate
    • 4-(Piperazin-1-yl)benzoic acidethylester
    • J-513818
    • 4-piperazin-1-yl-benzoic acid ethyl ester
    • ethyl 4-(piperazinyl)benzoate
    • SY008649
    • MFCD04973340
    • AKOS015947690
    • 4-(1-Piperazinyl)benzoic Acid Ethyl Ester; Ethyl 4-Piperazinobenzoate; N-(4-Ethoxycarbonylphenyl)piperazine
    • 4-piperazinylbenzoic acid ethyl ester
    • ethyl 4-piperazin-1-yl-benzoate
    • CS-0006940
    • 80518-57-6
    • ethyl4-(piperazin-1-yl)benzoate
    • Ethyl 4-(piperazin-1-yl)-benzoate
    • SCHEMBL62795
    • 4-(1-piperazinyl)-benzoic acid, ethyl ester
    • Ethyl 4-(1-piperazinyl)benzoate, AldrichCPR
    • PS-3243
    • MDL: MFCD04973340
    • Inchi: 1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3
    • Chiave InChI: OQEHTFFLOHTFSB-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC(N2CCNCC2)=CC=1)OCC

Proprietà calcolate

  • Massa esatta: 234.13700
  • Massa monoisotopica: 234.137
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 244
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 41.6A^2

Proprietà sperimentali

  • Densità: 1.104
  • Punto di fusione: 100.0 to 104.0 deg-C
  • Punto di ebollizione: 388.9 ºC at 760 mmHg
  • Punto di infiammabilità: 189 ºC
  • Indice di rifrazione: 1.536
  • PSA: 41.57000
  • LogP: 1.66670

1-(4-Ethoxycarbonylphenyl)piperazine Informazioni sulla sicurezza

  • Dichiarazione di pericolo: Irritant
  • Codice categoria di pericolo: 22
  • Identificazione dei materiali pericolosi: Xi

1-(4-Ethoxycarbonylphenyl)piperazine Dati doganali

  • CODICE SA:2933599090
  • Dati doganali:

    Codice doganale cinese:

    2933599090

    Panoramica:

    2933599090. Altri composti con anello pirimidina in struttura(Compresi altri composti con anello piperazina sulla struttura. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni regolamentari:niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933599090. altri composti contenenti nella struttura un anello pirimidina (anche idrogenato) o un anello piperazina. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-(4-Ethoxycarbonylphenyl)piperazine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P862960-5g
4-(1-Piperazinyl)benzoic Acid Ethyl Ester
80518-57-6 ≥98%(GC)
5g
¥769.50 2022-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E1260-25g
1-(4-Ethoxycarbonylphenyl)piperazine
80518-57-6 98.0%(GC)
25g
¥2185.0 2022-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E1260-5g
1-(4-Ethoxycarbonylphenyl)piperazine
80518-57-6 98.0%(GC)
5g
¥635.0 2022-06-09
TRC
E891610-1g
1-(4-Ethoxycarbonylphenyl)piperazine
80518-57-6
1g
$ 58.00 2023-09-07
TRC
E891610-5 g
1-(4-Ethoxycarbonylphenyl)piperazine
80518-57-6
5g
$ 55.00 2022-01-08
TRC
E891610-10 g
1-(4-Ethoxycarbonylphenyl)piperazine
80518-57-6
10g
$ 70.00 2022-01-08
TRC
E891610-25 g
1-(4-Ethoxycarbonylphenyl)piperazine
80518-57-6
25g
$ 130.00 2022-01-08
TRC
E891610-50 g
1-(4-Ethoxycarbonylphenyl)piperazine
80518-57-6
50g
$ 210.00 2022-01-08
Alichem
A139004425-25g
4-(Piperazin-1-yl)-benzoic acid ethyl ester
80518-57-6 96%
25g
$239.20 2023-09-01
Alichem
A139004425-100g
4-(Piperazin-1-yl)-benzoic acid ethyl ester
80518-57-6 96%
100g
$591.22 2023-09-01

1-(4-Ethoxycarbonylphenyl)piperazine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Riferimento
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
Zhao, Bin; et al, ACS Medicinal Chemistry Letters, 2016, 7(6), 629-634

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ;  rt; 20 h, 120 °C
Riferimento
Tricyclic pharmacophore-based molecules as novel integrin αvβ3 antagonists. Part 1: Design and synthesis of a lead compound exhibiting αvβ3/αIIbβ3 dual antagonistic activity
Kubota, Dai; et al, Bioorganic & Medicinal Chemistry, 2006, 14(7), 2089-2108

Metodo di produzione 3

Condizioni di reazione
Riferimento
Carboxylic acid derivatives and drugs containing them
, Federal Republic of Germany, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  14 - 25 h, 120 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Riferimento
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
Zhao, Bin; et al, ACS Medicinal Chemistry Letters, 2016, 7(6), 629-634

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Calcium propionate Solvents: Dimethyl sulfoxide ;  23 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: tert-Butyl methyl ether ;  rt
Riferimento
Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF
Blacker, A. John ; et al, Organic Process Research & Development, 2018, 22(9), 1086-1091

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  6 h, 0 - 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
Riferimento
In the Quest for Potent and Selective Malic Enzyme 3 Inhibitors for the Treatment of Pancreatic Ductal Adenocarcinoma
Sheth, Gaurav; et al, ACS Medicinal Chemistry Letters, 2023, 14(1), 41-50

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ;  18 h, 120 °C
Riferimento
Design, Synthesis, and Biological Evaluation of Novel 2-((2-(4-(Substituted)phenylpiperazin-1-yl)ethyl)amino)-5'-N-ethylcarboxamido-adenosines as Potent and Selective Agonists of the A2A Adenosine Receptor
Preti, Delia; et al, Journal of Medicinal Chemistry, 2015, 58(7), 3253-3267

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Dabco Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylacetamide ;  36 h, 60 °C
Riferimento
General cross-coupling reactions with adaptive dynamic homogeneous catalysis
Ghosh, Indrajit; et al, Nature (London, 2023, 619(7968), 87-93

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  10 min, rt → 50 °C
1.2 Reagents: Sodium tert-butoxide ;  110 °C; 3 h, 110 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  6 h, 0 - 25 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
Riferimento
In the Quest for Potent and Selective Malic Enzyme 3 Inhibitors for the Treatment of Pancreatic Ductal Adenocarcinoma
Sheth, Gaurav; et al, ACS Medicinal Chemistry Letters, 2023, 14(1), 41-50

Metodo di produzione 10

Condizioni di reazione
Riferimento
Carboxylic acid derivatives and drugs containing them
, Federal Republic of Germany, , ,

1-(4-Ethoxycarbonylphenyl)piperazine Raw materials

1-(4-Ethoxycarbonylphenyl)piperazine Preparation Products

Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso